molecular formula C11H8F3N5O2 B2452634 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine CAS No. 1334369-83-3

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine

Cat. No.: B2452634
CAS No.: 1334369-83-3
M. Wt: 299.213
InChI Key: NUOZFERVAIVHCH-UHFFFAOYSA-N
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Description

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine typically involves the reaction of 4-(trifluoromethyl)aniline with 2,4-dichloropyrimidine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The nitration step can be carried out using nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields. The choice of solvents and reagents may also be optimized to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Reduction: Various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine, while substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)pyrimidine-2,4-diamine
  • N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives

Uniqueness

5-nitro-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine is unique due to the presence of both a nitro group and a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

5-nitro-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-1-3-7(4-2-6)17-10-16-5-8(19(20)21)9(15)18-10/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOZFERVAIVHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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